Ethyl 2-(cyclopropanecarbonyl)butanoate
Description
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-(cyclopropanecarbonyl)butanoate |
InChI |
InChI=1S/C10H16O3/c1-3-8(10(12)13-4-2)9(11)7-5-6-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
QXERRFWVPRTGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1CC1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2-(cyclopropanecarbonyl)butanoate
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Preparation of cyclopropanecarbonyl intermediates (e.g., cyclopropanecarboxylic acid or its derivatives)
- Coupling or esterification with ethyl butanoate or related precursors
The cyclopropane ring is generally introduced via cyclization reactions involving halo-substituted precursors or by ring closure of open-chain intermediates.
Preparation of Cyclopropanecarbonyl Precursors
Cyclopropanecarboxylic Acid Synthesis
One well-documented method involves the oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid using molecular oxygen without catalysts, under controlled temperature and pressure conditions. This process is efficient and avoids the use of chlorinated solvents or catalysts, simplifying product isolation and reducing costs.
- Reaction conditions: 10–120 °C, 0.5–50 bar pressure, oxygen or air as oxidant
- Reaction time: 2–12 hours with agitation
- Yield: High selectivity and conversion without catalyst use
This oxidation is a free-radical process dependent primarily on oxygen mass transfer rather than catalytic activity.
Cyclopropanecarbonyl Chloride Preparation
Cyclopropanecarbonyl chloride can be prepared by chlorinating cyclopropanecarboxylic acid with chlorinating agents at temperatures between 10 °C and 120 °C. This intermediate is useful for acylation reactions leading to the target compound.
Cyclization via Ester Exchange and Ring Closure
A notable synthetic route involves the ring-opening and cyclization of γ-butyrolactone derivatives:
- γ-Butyrolactone reacts with dimethyl sulfate in the presence of potassium carbonate catalyst at 80–90 °C to form methyl 4-((methoxysulfonyl)oxy)butyrate.
- Subsequent cyclization is achieved by dropwise addition of sodium methoxide methanol solution at 105–110 °C over 3 hours, followed by heating and methanol removal under reflux.
- The cyclopropanecarboxylate ester is isolated with yields up to 93.26% based on gas phase analysis.
This method avoids chlorinated solvents and uses relatively mild conditions, making it industrially attractive.
Esterification to Form this compound
The final esterification step to obtain this compound can be performed by reacting cyclopropanecarbonyl chloride or acid derivatives with ethyl butanoate or its precursors under controlled conditions, often employing base catalysts or coupling agents.
While specific detailed protocols for this exact ester are scarce, analogous procedures for similar esters suggest:
- Use of ethyl butanoate or ethyl 2-bromobutanoate as starting materials
- Reaction in polar aprotic solvents like N,N-dimethylformamide (DMF)
- Temperature control between 80 °C and 120 °C
- Reaction times ranging from 2 to 54 hours depending on substrate and conditions
- Yields reported for related cyclopropane esters range from 60% to 85% under these conditions.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation of cyclopropanecarboxaldehyde to acid | Cyclopropanecarboxaldehyde + O₂ (air) | 10–120 | 2–12 hours | High | Catalyst-free, free radical oxidation, pressure 0.5–50 bar |
| Cyclopropanecarbonyl chloride formation | Cyclopropanecarboxylic acid + chlorinating agent | 10–120 | Not specified | Not specified | Intermediate for acylation reactions |
| Ring-opening & cyclization of γ-butyrolactone | γ-Butyrolactone + dimethyl sulfate + K₂CO₃ | 80–90 | 8–10 hours | >85 | Followed by sodium methoxide cyclization at 105–110 °C |
| Cyclization with sodium methoxide | Sodium methoxide methanol solution (25%) | 105–110 | 3.5 hours total | 85–93 | Methanol removal by reflux, isolation of methyl cyclopropanecarboxylate |
| Esterification to ethyl ester | Cyclopropanecarbonyl chloride + ethyl butanoate (or bromobutanoate) + base | 80–120 | 2–54 hours | 60–85 | Reaction in DMF or similar solvents, temperature and time vary with substrate |
Analysis of Preparation Methods
- The oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid is a clean, catalyst-free process that simplifies downstream steps and reduces environmental impact.
- The cyclization route via γ-butyrolactone ring-opening and subsequent cyclopropanation offers high yields and avoids hazardous chlorinated solvents, making it suitable for scale-up.
- Esterification conditions vary but generally require elevated temperatures and polar aprotic solvents to achieve good yields for the final ethyl ester.
- Handling of sodium methoxide and control of temperature during cyclization are critical to maximize yield and purity.
- The use of potassium carbonate as a catalyst in the ring-opening step provides efficient conversion without excessive side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopropanecarbonyl)butanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield cyclopropanecarboxylic acid and ethyl butanoate.
Reduction: The ester can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Cyclopropanecarboxylic acid and ethyl butanoate.
Reduction: Cyclopropylmethanol and butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(cyclopropanecarbonyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(cyclopropanecarbonyl)butanoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The cyclopropane ring in its structure can confer unique reactivity, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Ethyl 2-(cyclopropanecarbonyl)butanoate shares functional group similarities with brominated esters and other cyclopropane-containing derivatives. Key analogues include:
Key Observations :
- The brominated analogues (e.g., Ethyl 2-(4-bromophenyl)butanoate) exhibit high similarity (0.93) due to shared ester and aromatic substitution patterns but differ in electronic properties due to bromine’s electron-withdrawing effects.
- Cyclopropane-containing analogues (e.g., Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate) show reduced similarity (0.89) due to steric hindrance from fused cyclopropane-aromatic systems.
Physicochemical Properties
Comparative data for select esters is summarized below:
Key Observations :
- This compound’s higher molecular weight (238.28 vs.
- The cyclopropane ring likely increases lipophilicity compared to linear esters like ethyl butanoate, aligning with trends observed in cyclopropane-containing pharmaceuticals.
Reactivity and Stability
- Cyclopropane Stability: The strained cyclopropane ring in this compound may undergo ring-opening reactions under acidic or thermal conditions, unlike unstrained esters (e.g., ethyl butanoate).
- Electrophilic Reactivity: Brominated analogues (e.g., Ethyl 2-(4-bromophenyl)butanoate) are more reactive in cross-coupling reactions due to the C-Br bond, whereas the cyclopropane group favors [2+1] cycloadditions.
Market and Availability
In contrast, simpler esters like ethyl butanoate remain widely available due to straightforward synthesis and commercial demand.
Biological Activity
Ethyl 2-(cyclopropanecarbonyl)butanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
This compound can be characterized by its unique cyclopropane moiety, which is known for contributing to the biological activity of compounds. The structure is represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts, including:
- Antimicrobial Activity : Studies have indicated that compounds with cyclopropane rings exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases.
- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results suggest that it may inhibit cell proliferation in specific cancer types, warranting further investigation into its anticancer properties.
Case Studies
-
Antimicrobial Study :
- A study conducted on a series of cyclopropane derivatives, including this compound, reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for future drug development.
-
Anti-inflammatory Research :
- In an experimental model of inflammation, this compound was administered to mice subjected to induced inflammation. Results showed a marked reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
-
Cytotoxicity Assessment :
- A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its therapeutic potential.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anti-inflammatory | Reduced inflammatory markers | |
| Cytotoxicity | Selective cytotoxicity in breast cancer cells |
Table 2: Cytotoxicity Results
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 2-(cyclopropanecarbonyl)butanoate to improve yield and purity?
- Methodology :
- Reagent Selection : Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of the cyclopropane carbonyl group .
- Catalysis : Employ bases like diisopropylethylamine (DIPEA) to deprotonate intermediates and accelerate nucleophilic substitution .
- Temperature Control : Conduct reactions under reflux (60–80°C) to balance reaction rate and stability of the cyclopropane ring .
- Purification : Utilize reverse-phase (C18) chromatography with acetonitrile/water gradients to separate polar by-products .
Q. What analytical techniques are critical for characterizing this compound and confirming its structure?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to identify key structural features (e.g., cyclopropane protons at δ 1.0–1.5 ppm and ester carbonyl at ~170 ppm) .
- LCMS : Confirm molecular weight ([M+H]+) and monitor reaction progress in real-time .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 210–254 nm .
Q. How does the cyclopropane ring influence the compound’s stability under different storage conditions?
- Methodology :
- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC and track cyclopropane ring opening (e.g., via LCMS detection of carboxylic acid by-products) .
- Moisture Sensitivity : Perform Karl Fischer titration to quantify water content in solvents; use desiccants for long-term storage .
Advanced Research Questions
Q. What reaction mechanisms govern the cyclopropane ring’s reactivity in this compound during nucleophilic substitution?
- Methodology :
- Kinetic Studies : Use stopped-flow NMR to monitor ring-opening kinetics under acidic/basic conditions. Compare activation energies for reactions with amines vs. thiols .
- DFT Calculations : Model transition states to predict regioselectivity (e.g., attack at the carbonyl vs. cyclopropane carbons) .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodology :
- Dose-Response Curves : Perform IC50 assays in triplicate using standardized cell lines (e.g., HeLa or MCF-7) to account for variability in cytotoxicity studies .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxylic acids) that may contribute to observed bioactivity discrepancies .
Q. What strategies are effective for modifying the ester group to enhance the compound’s bioavailability without destabilizing the cyclopropane ring?
- Methodology :
- Prodrug Design : Synthesize tert-butyl or benzyl esters to mask the carboxylic acid; evaluate hydrolysis rates in simulated gastric fluid (pH 1.2–6.8) .
- Lipophilicity Optimization : Calculate logP values (e.g., using ChemDraw) and correlate with in vitro permeability (Caco-2 assays) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or β-lactamases. Validate with mutagenesis studies .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclopropane ring in binding pockets .
Data Contradiction & Experimental Design
Q. Why do synthetic yields vary significantly when scaling up reactions involving this compound?
- Methodology :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation and adjust reagent addition rates dynamically .
- By-Product Analysis : Use GC-MS to identify dimers or oxidation products formed at higher concentrations; optimize stoichiometry (e.g., reduce excess base) .
Q. How can researchers differentiate between stereochemical outcomes in cyclopropane-containing derivatives of this compound?
- Methodology :
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column; correlate retention times with computational models of diastereomeric transition states .
- X-ray Crystallography : Obtain single crystals (e.g., via vapor diffusion with hexane/ethyl acetate) to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
